Cyasterone

Insect Endocrinology Molting Hormone Bioassay Metabolic Stability

Researchers requiring a reliable EcR agonist or natural EGFR inhibitor face batch variability with generic ecdysteroids. Cyasterone eliminates this uncertainty: • 25-fold more potent than α-ecdysone in silkworm bioassays; gamma-lactone confers 5× longer metabolic half-life • Only natural ecdysteroid with clear agonistic activity in S2/Bm5 EcR reporter assays (EC50: 3.3/5.3 μM) • Validated in vivo anti-tumor efficacy with established IP dosing regimen (5-15 mg/kg) Supplied at ≥98% HPLC purity with full CoA, enabling reproducible preclinical research.

Molecular Formula C29H44O8
Molecular Weight 520.7 g/mol
Cat. No. B7944121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyasterone
Molecular FormulaC29H44O8
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCC1C(C(OC1=O)C)C(CC(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O
InChIInChI=1S/C29H44O8/c1-14-24(15(2)37-25(14)34)22(33)13-28(5,35)23-7-9-29(36)17-10-19(30)18-11-20(31)21(32)12-26(18,3)16(17)6-8-27(23,29)4/h10,14-16,18,20-24,31-33,35-36H,6-9,11-13H2,1-5H3/t14-,15+,16-,18-,20+,21-,22+,23-,24+,26+,27+,28-,29+/m0/s1
InChIKeyDKBATNLWMJZUHQ-YCEMLVTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyasterone: A C29 Phytoecdysteroid Overview


Cyasterone is a C29 phytoecdysteroid characterized by a unique gamma-lactone ring in its side chain, distinguishing it from more common C27 ecdysteroids like 20-hydroxyecdysone (20E) and ponasterone A [1]. This structural feature alters its metabolic stability and receptor interaction profile [2]. Cyasterone exhibits quantifiable in vitro and in vivo anticancer activity, notably as a natural EGFR inhibitor, with documented efficacy in human cancer cell lines and xenograft models [3]. Its pharmacokinetic profile in disease-state models has been specifically characterized via LC-MS/MS, providing essential data for scientific selection in both invertebrate endocrinology and mammalian disease research [4].

1
EGFR Pathway Study Context Natural product inhibitor supporting cancer cell model endpoint review and kinase target engagement studies.
2
EcR Receptor Screening Fit Unique C29 gamma-lactone ecdysteroid agonist for insect and reporter assay development workflows.
3
LC-MS/MS Quantitative Analysis Compatible with established bioanalytical methods for exposure-model interpretation in research matrices.

Why Cyasterone Cannot Be Substituted by Generic Ecdysteroids


Ecdysteroids exhibit profound structure-activity divergences driven by side-chain modifications. Cyasterone's C28 gamma-lactone confers a distinct stability and potency profile that is not shared by more common analogs like 20-hydroxyecdysone (20E) or ponasterone A. This is quantitatively demonstrated by cyasterone's 25-fold greater potency than α-ecdysone in silkworm pupae, a difference partially explained by its 5-fold longer metabolic half-life [1]. Conversely, in insect cell-based EcR reporter assays, cyasterone is the only natural ecdysteroid among those tested to show clear agonistic activity, with measured EC50 values of 3.3 μM and 5.3 μM in S2 and Bm5 cells, respectively [2]. These functional differences underscore the risk of failed experiments when substituting cyasterone with another ecdysteroid based on class alone.

Target Compound
Cyasterone (C29 Phytoecdysteroid)
Unique gamma-lactone side chain. Reported distinct metabolic stability profile and specific EcR agonistic activity in cell-based reporter systems.
Potential Substitute
20-Hydroxyecdysone / Ponasterone A
Common C27 ecdysteroids. May show undetectable activity in specific EcR assays where cyasterone acts as an agonist, limiting functional replacement.

Summary: Functional receptor context may not transfer directly. Potency order can vary significantly across different insect bioassay systems, and disease-state PK modulation may not be replicated by uncharacterized generic ecdysteroids.

Quantifiable Differentiation Evidence


Potency Advantage in Insect Molting Bioassays

In a classic comparative bioassay, cyasterone was 25 times more active than α-ecdysone when injected into diapausing pupae of the silkworm, Samia cynthia [1]. This potency differential is partially attributed to a 5-fold greater metabolic stability, with a measured half-inactivation time of 32 hours for cyasterone compared to 6 hours for α-ecdysone [1].

Molting Bioassay Potency
Head-to-head
25-fold greater activity than α-ecdysone; 5.3-fold longer half-inactivation time (32h vs 6h).
Supports reported insect molting hormone potency context and metabolic stability differentiation.
Condition context: Injection in Samia cynthia pupae; bioassay-based half-life determination.
Insect Endocrinology Molting Hormone Bioassay Metabolic Stability

Unique Agonistic Activity in EcR Reporter Assays

In a cell-based reporter assay designed to screen for ecdysone receptor (EcR) agonists, cyasterone was the only natural ecdysteroid among those tested to show clear agonistic activity in both dipteran (S2) and lepidopteran (Bm5) cell lines, with measured EC50 values of 3.3 μM and 5.3 μM, respectively [1]. In contrast, other natural ecdysteroids like 20-hydroxyecdysone and ponasterone A did not elicit a detectable agonistic response in this specific assay system.

EcR Agonist Selectivity
Head-to-head
Only natural ecdysteroid with clear agonistic activity: EC50 3.3 μM (S2 cells) / 5.3 μM (Bm5 cells). 20E and PoA showed no activity.
Supports unique EcR reporter assay-response context for cyasterone in screening workflows.
Condition context: ERE-b.act.luc reporter in Drosophila S2 and Bombyx Bm5 cell lines.
Ecdysone Receptor (EcR) Cell-Based Reporter Assay Agonist Screening

In Vivo Anti-Tumor Efficacy in Xenograft Models

Cyasterone's anti-proliferative effect translates to significant in vivo tumor growth inhibition. In a study using MGC823 human gastric cancer cells xenografted into mice, intraperitoneal administration of cyasterone at doses of 5, 10, and 15 mg/kg over 21 days resulted in a marked reduction in tumor growth compared to the vehicle control group [1]. This in vivo efficacy is supported by in vitro data showing cyasterone inhibits A549 (lung) and MGC823 (gastric) cancer cell proliferation with IC50 values of 38.50 μg/mL and 32.96 μg/mL, respectively, at 48 hours [1].

Xenograft Model Response
Reported
Dose-dependent tumor growth inhibition in MGC823 xenograft model (5, 10, 15 mg/kg IP). In vitro MTT IC50: 32.96 μg/mL (MGC823), 38.50 μg/mL (A549).
Supports cancer cell-model endpoint review and EGFR pathway-response interpretation.
Condition context: BALB/c nude mice, 21-day study; in vitro MTT assay at 48h.
Cancer Research EGFR Inhibition In Vivo Efficacy

Assay-Dependent Potency Compared to Ponasterone A and 20E

In a comparative study of ecdysone analogs on metamorphic shortening of interganglionic connectives in Galleria mellonella, cyasterone was the most effective compound, surpassing ponasterone A, β-ecdysone (20-hydroxyecdysone), and inokosterone [1]. In a different assay measuring N-acetylglucosamine incorporation in Chilo suppressalis integument, the potency order was reversed: ponasterone A > 20-hydroxyecdysone > cyasterone [2]. These data highlight that cyasterone's efficacy is highly assay-dependent and cannot be predicted from class alone.

Assay-Dependent Potency
Cross-study
Potency order varies: Most effective in Galleria shortening assay, but third most potent (behind PoA and 20E) in Chilo integument assay.
Potency context is highly assay-dependent; selection should be guided by specific tissue model and endpoint data.
Condition context: Galleria connectives shortening vs. Chilo N-acetylglucosamine incorporation models.
Comparative Endocrinology Insect Development Ecdysteroid Potency

Pharmacokinetic Alterations in Inflammatory Disease Models

An LC-MS/MS study comparing the pharmacokinetics of cyasterone and three other phytoecdysteroids (25-epi-28-epi-cyasterone, precyasterone, and capitasterone) in normal versus adjuvant arthritis (AA) rats revealed that disease state significantly alters exposure [1]. Specifically, the area under the curve (AUC0-t and AUC0-∞) values for all four compounds were different in AA rats on the first day of oral administration compared to normal rats [1]. This indicates that cyasterone's absorption and disposition are modulated by the inflammatory state of the host.

Disease-State PK Exposure
Reported
Altered AUC(0-t) and AUC(0-∞) values in adjuvant arthritis rats compared to normal rats on day 1 of oral administration.
Supports formulation-exposure review and disease-model PK interpretation for in vivo research protocols.
Condition context: LC-MS/MS analysis of C. officinalis extract in normal vs. AA rat plasma.
Pharmacokinetics Rheumatoid Arthritis LC-MS/MS Disease State Modeling

Application Scenarios


EcR Agonist Screening and Assay Development

As demonstrated by its unique agonistic activity in a cell-based EcR reporter assay [1], cyasterone is the compound of choice for establishing positive controls and calibrating response windows in high-throughput screens for EcR agonists or antagonists. Its quantifiable EC50 values (3.3 μM in S2, 5.3 μM in Bm5) provide a reliable benchmark for comparing novel compounds, a function that more common ecdysteroids like 20E cannot fulfill in this specific assay context.

In Vivo Cancer Pharmacology Targeting EGFR

Cyasterone's validated in vivo anti-tumor efficacy in a gastric cancer xenograft model [2] makes it a compelling chemical probe for studying EGFR-mediated tumorigenesis and the downstream PI3K/AKT and MAPK pathways. Researchers investigating natural product-derived EGFR inhibitors can leverage the established dosing regimen (5-15 mg/kg, IP) and the documented correlation between in vitro IC50 values and in vivo tumor suppression for preclinical experimental design.

Insect Endocrinology and Comparative Physiology

The stark, quantifiable differences in cyasterone's potency compared to α-ecdysone (25-fold more active in silkworms) [3] and its varied performance across different insect bioassays [4][5] make it an indispensable tool for dissecting the structure-activity relationships of the ecdysone receptor and understanding species-specific responses to molting hormones. Its extended metabolic half-life further enables long-duration in vivo studies in insect models.

Pharmacokinetic Studies in Disease Models

For investigations into the therapeutic potential of phytoecdysteroids for conditions like rheumatoid arthritis, cyasterone is a relevant analyte. The established LC-MS/MS method for its simultaneous quantification alongside related compounds in plasma, and the demonstration of altered pharmacokinetics in a disease-state model [6], provide a validated analytical framework and critical dosing insights for in vivo pharmacology studies in this area.

Application
Selection Property
Validation Focus
EcR Agonist Screening and Assay Development
EcR functional selectivity context
EC50-based receptor activation endpoint review in dipteran/lepidopteran cell lines
EGFR Cancer Cell-Model Studies
Natural product inhibitor research tool
Downstream PI3K/AKT and MAPK pathway-response interpretation in xenograft models
Insect Endocrinology and Comparative Physiology
Species-specific ecdysteroid receptor interaction
Molting hormone activity and metabolic half-life endpoint review in target insect models
Pharmacokinetic Studies in Disease State Models
LC-MS/MS quantified exposure-model context
Comparative PK exposure evaluation in normal vs. inflammatory disease-state research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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